N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
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Overview
Description
N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound that features a naphthalene ring, a phenylethyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Phenylethyl Group: This can be achieved through Friedel-Crafts alkylation or similar methods.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.
Final Coupling: The final step involves coupling the naphthalene derivative with the sulfonamide intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C27H26N2O3S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C27H26N2O3S/c1-21-14-16-24(17-15-21)33(31,32)29(19-18-22-8-3-2-4-9-22)20-27(30)28-26-13-7-11-23-10-5-6-12-25(23)26/h2-17H,18-20H2,1H3,(H,28,30) |
InChI Key |
YJABPVBBYLBDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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